molecular formula C23H27NO5 B13534407 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Katalognummer: B13534407
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: LUTPSNMZZXXHCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic amino acid derivative featuring:

  • Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group at position 2 provides temporary amine protection, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under basic conditions .
  • Carboxylic acid backbone: The butanoic acid moiety enables incorporation into peptide chains or conjugation with other biomolecules.

This compound is critical in peptide synthesis, particularly for introducing unnatural amino acids with tailored side chains. Its structural analogs vary in substituents, stereochemistry, and functional groups, which modulate reactivity, optical activity, and biological interactions.

Eigenschaften

Molekularformel

C23H27NO5

Molekulargewicht

397.5 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)

InChI-Schlüssel

LUTPSNMZZXXHCA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the tert-Butoxy Group: The tert-butoxy group is introduced by reacting the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.

    Final Product Formation: The final product, 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is obtained by purifying the reaction mixture through techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.

    Substitution Reactions: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, etc.

    Substitution: Introduction of new functional groups replacing the tert-butoxy group.

Wissenschaftliche Forschungsanwendungen

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Material Science: Used in the development of peptide-based materials and nanostructures.

Wirkmechanismus

The mechanism of action of 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability to the molecule. The protected amino acid can then undergo coupling reactions to form peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituents

Key structural differences among analogs include:

Compound Name Substituents/Modifications Key Features Reference ID
(2S)-4-tert-butoxy-2-(Fmoc-amino)-4-oxo-butanoic acid Ketone (4-oxo) group at position 4 Increased electrophilicity; potential for further functionalization
(2S,3R)-4-(tert-butoxy)-2-(Fmoc-amino)-3-methyl-4-oxobutanoic acid Methyl group at position 3; ketone at position 4 Stereochemical complexity; impacts peptide backbone conformation
(S)-2-(Fmoc-amino)-4-((phenylmethoxy)carbonylamino)butanoic acid Phenylmethoxycarbonyl (Cbz) group at position 4 Dual protection strategy; altered solubility
(S)-2-(Fmoc-amino)-4-(piperidin-1-yl)butanoic acid Piperidine substituent at position 4 Enhanced basicity; potential for cationic interactions
(S)-2-(Fmoc-amino)-4-(1H-tetrazol-5-yl)butanoic acid Tetrazole ring at position 4 Bioisostere for carboxylic acid; improves metabolic stability
4-(1-(Fmoc)-4-(Boc)piperazin-2-yl)benzoic acid Piperazine ring with Boc protection; benzoic acid backbone Hybrid structure for combinatorial chemistry

Key Observations :

  • Position 4 modifications (e.g., tert-butoxy, tetrazolyl, piperidinyl) dictate solubility, stability, and intermolecular interactions.
  • Stereochemistry: Compounds like (2S,3R)-configured analogs exhibit distinct optical activities ([α]D values range from +2.3 to −11.3) compared to non-chiral derivatives .
  • Functional groups : Ketones (4-oxo) enable nucleophilic additions, while tetrazoles mimic carboxylic acids without ionization .

Key Observations :

  • High yields (>85%) are achieved using Fmoc-Cl coupling in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Solid-phase synthesis (SPPS) enables rapid assembly of complex analogs like pentanoic acid derivatives .

Analytical and Optical Data

Optical purity and structural confirmation are critical for applications:

Compound Name [α]D (c in solvent) NMR/MS Data Reference ID
(S)-4-(tert-butoxy)-2-(Fmoc-amino)-3-methyl-4-oxobutanoic acid +2.3 (c=1.2 in DMF) HRMS: m/z calc. 546.65; ¹H/¹³C NMR confirms tert-butoxy and Fmoc groups
(S)-2-(Fmoc-amino)-4-(piperidin-1-yl)butanoic acid −11.3 (c=0.8 in DMF) ¹H NMR: δ 7.75 (Fmoc aromatic protons); MS: [M+H]+ 456.2
(S)-2-(Fmoc-amino)-4-(tetrazol-5-yl)butanoic acid N/A HRMS: m/z calc. 397.15; ¹H NMR: δ 8.10 (tetrazole protons)

Key Observations :

  • Optical rotations vary significantly with stereochemistry; e.g., (S)-piperidinyl derivatives show strong levorotation .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) consistently confirm Fmoc and tert-butoxy signatures .

Biologische Aktivität

4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as FMOC-O-t-butyl-L-threonine, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms, efficacy, and related research findings.

  • Molecular Formula : C24H27NO5
  • Molecular Weight : 409.482 g/mol
  • CAS Number : 1276694-30-4
  • IUPAC Name : (2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

The compound exhibits biological activity primarily through its role as a protein degrader building block. It is designed to interact with specific proteins, potentially leading to their degradation. This mechanism is crucial in therapeutic applications where modulation of protein levels is desired, such as in cancer treatment and other diseases characterized by protein dysregulation.

Efficacy in Research Studies

  • Protein Interaction Studies : Research has shown that derivatives of this compound can effectively bind to target proteins, influencing their stability and function. For example, studies involving the inhibition of type III secretion systems have demonstrated that similar compounds can reduce pathogenicity in certain bacteria by disrupting protein secretion pathways .
  • Cell Viability Assays : The compound has been evaluated for cytotoxicity across various cell lines. Initial findings suggest that at certain concentrations, it does not exhibit significant cytotoxic effects, making it a candidate for further development in therapeutic contexts .
  • Inhibition Studies : Inhibitory effects on certain enzyme activities have been observed, indicating potential applications in modulating metabolic pathways .

Study 1: Inhibition of Type III Secretion Systems

A dissertation highlighted the efficacy of compounds similar to 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid in inhibiting type III secretion systems (T3SS) in pathogenic bacteria. The study reported a concentration-dependent inhibition, with compounds achieving over 80% inhibition at specific dosages .

Study 2: Cytotoxicity and Selectivity

In a comparative study on various amino acid derivatives, researchers found that while some derivatives exhibited cytotoxic properties, others showed selective inhibition of target proteins without affecting cell viability significantly. This selectivity is critical for developing therapeutic agents with minimal side effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein BindingInteracts with specific proteins leading to degradation
CytotoxicityMinimal cytotoxic effects observed at therapeutic concentrations
Enzyme InhibitionInhibits activity of certain enzymes involved in metabolic pathways
T3SS InhibitionAchieves significant inhibition of type III secretion systems in bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example:

Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic medium (e.g., NaHCO₃) at 0–5°C to prevent racemization .

tert-Butoxy Introduction : The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions (e.g., THF, DMF) .

Carboxylic Acid Activation : The final carboxylic acid is stabilized under acidic workup (e.g., TFA) to avoid side reactions.

  • Purification : Intermediates are purified via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Final product purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Q. How do researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: Fmoc aromatic protons (δ 7.3–7.8 ppm), tert-butoxy singlet (δ 1.2 ppm), and α-proton doublet (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 438.2) .
  • TLC Monitoring : Rf values (e.g., 0.5 in EtOAc/hexane 3:7) track reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the tert-butoxy group without side products?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Avoid protic solvents to prevent hydrolysis .
  • Temperature Control : Maintain −20°C during tert-butylation to suppress elimination reactions. Microwave-assisted synthesis (50–60°C, 30 min) can enhance yields by 15–20% .
  • Catalyst Screening : Employ DMAP or DBU to accelerate tert-butoxy coupling. Monitor by ¹⁹F NMR if fluorinated analogs are involved .
    • Data Contradiction Analysis : While reports high yields (80–85%) with microwave methods, notes 60–70% yields under conventional heating, highlighting the need for controlled dielectric heating .

Q. What strategies mitigate racemization during Fmoc deprotection in peptide synthesis?

  • Methodological Answer :

  • Deprotection Conditions : Use 20% piperidine in DMF for ≤10 min to minimize base-induced racemization. Add HOBt (1 equiv) to stabilize the amino intermediate .
  • Stereochemical Monitoring : Circular dichroism (CD) or chiral HPLC (Chiralpak AD-H column) detects enantiomeric excess (>98% required for bioactive peptides) .
  • Case Study : shows that substituting DMF with NMP reduces racemization by 5% in proline-containing sequences .

Q. How does the tert-butoxy group influence solubility and bioactivity in peptide conjugates?

  • Methodological Answer :

  • Solubility : The tert-butoxy group enhances lipophilicity (logP +1.2 vs. unmodified analogs), improving membrane permeability in cell-based assays .
  • Bioactivity : In SAR studies (), tert-butoxy-substituted analogs showed 3-fold higher protease inhibition (IC₅₀ = 12 nM) compared to methoxy derivatives due to steric hindrance .
  • Table : Comparative Bioactivity of Structural Analogs
CompoundProtease IC₅₀ (nM)LogP
tert-Butoxy derivative123.2
Methoxy derivative352.1
Unmodified (COOH)1201.8
Data from enzymatic assays in .

Data Interpretation & Troubleshooting

Q. How should researchers resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify diastereomers or residual solvents. For example, a δ 2.5 ppm triplet may indicate unreacted tert-butanol .
  • Crystallography : Single-crystal X-ray diffraction () confirms absolute configuration if chiral centers are ambiguous .
  • Batch Comparison : Statistical analysis (e.g., PCA of NMR spectra) identifies outlier batches due to moisture-sensitive intermediates .

Q. What advanced techniques characterize this compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes (e.g., HIV protease in ), with KD values <100 nM indicating high affinity .
  • Molecular Dynamics (MD) Simulations : Predict binding poses using docking software (AutoDock Vina). The tert-butoxy group occupies hydrophobic pockets in 70% of simulations .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −45 kJ/mol) during target binding, correlating with thermodynamic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.